2-Ethoxy-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purin-6-amine

Pharmaceutical impurity profiling Nucleoside phosphonate analogs Pharmacopoeial reference standards

2-Ethoxy-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purin-6-amine (CAS 159002-28-5) is a synthetic purine nucleoside phosphonate that is officially designated as Fludarabine Phosphate EP Impurity F in the European Pharmacopoeia (EP) monograph for the antineoplastic drug fludarabine phosphate. Structurally, it belongs to the 9-(5-O-phosphono-β-D-arabinofuranosyl)-9H-purin-6-amine class and is specifically the 2-ethoxy analog arising from replacement of the fluorine atom at the 2-position of the purine ring with an ethoxy substituent, yielding the molecular formula C₁₂H₁₈N₅O₈P and a molecular weight of 391.27 g/mol.

Molecular Formula C12H18N5O8P
Molecular Weight 391.27 g/mol
CAS No. 159002-28-5
Cat. No. B193419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purin-6-amine
CAS159002-28-5
Synonyms[(2R,3S,4S,5R)-5-(6-amino-2-ethoxypurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Molecular FormulaC12H18N5O8P
Molecular Weight391.27 g/mol
Structural Identifiers
SMILESCCOC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N
InChIInChI=1S/C12H18N5O8P/c1-2-23-12-15-9(13)6-10(16-12)17(4-14-6)11-8(19)7(18)5(25-11)3-24-26(20,21)22/h4-5,7-8,11,18-19H,2-3H2,1H3,(H2,13,15,16)(H2,20,21,22)/t5-,7-,8+,11-/m1/s1
InChIKeyLETBOINLMAWGMG-ICQCTTRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethoxy-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purin-6-amine (CAS 159002-28-5): Pharmacopoeial Identity, Key Physicochemical Differentiators, and Procurement Context


2-Ethoxy-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purin-6-amine (CAS 159002-28-5) is a synthetic purine nucleoside phosphonate that is officially designated as Fludarabine Phosphate EP Impurity F in the European Pharmacopoeia (EP) monograph for the antineoplastic drug fludarabine phosphate [1]. Structurally, it belongs to the 9-(5-O-phosphono-β-D-arabinofuranosyl)-9H-purin-6-amine class and is specifically the 2-ethoxy analog arising from replacement of the fluorine atom at the 2-position of the purine ring with an ethoxy substituent, yielding the molecular formula C₁₂H₁₈N₅O₈P and a molecular weight of 391.27 g/mol [2]. It is supplied as a fully characterized reference standard with detailed spectroscopic and chromatographic characterization data compliant with regulatory guidelines, and is primarily used for analytical method development, method validation (AMV), quality control (QC) testing, and Abbreviated New Drug Application (ANDA) submissions during commercial production of fludarabine phosphate [3].

Why Generic Fludarabine Phosphate Impurity Reference Standards Cannot Substitute for 2-Ethoxy-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purin-6-amine (CAS 159002-28-5) in Regulated Analytical Workflows


Fludarabine Phosphate EP Impurity F (CAS 159002-28-5) is not interchangeable with the fludarabine phosphate API, with other EP-specified impurities (Impurity A–E, G–J), or with generic nucleoside phosphonate analogs because its identity is structurally defined at the atomic level by the European Pharmacopoeia monograph: the 2-ethoxy substitution on the purine ring (rather than the 2-fluoro of the API, 2-methoxy of Impurity J, or unsubstituted 2-H of vidarabine phosphate) produces a unique molecular formula (C₁₂H₁₈N₅O₈P vs. C₁₀H₁₃FN₅O₇P for fludarabine phosphate API), a distinct molecular weight (391.27 vs. 365.21 g/mol), and unique chromatographic retention behavior [1][2]. Pharmacopoeial impurity specifications for fludarabine phosphate drug substance explicitly limit the 2-ethoxyphosphate analog (Impurity F) to ≤0.2% w/w, and the use of any other reference material for this specified impurity would fail to meet regulatory identification criteria under ICH Q3A/Q3B and EP monograph requirements, rendering the analytical method non-compliant and invalidating batch release data [3].

Quantitative Differentiation Evidence: 2-Ethoxy-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purin-6-amine (CAS 159002-28-5) vs. Fludarabine Phosphate API and In-Class EP Impurity Analogs


Molecular Identity and Structural Differentiation: 2-Ethoxy (Impurity F) vs. 2-Fluoro (Fludarabine Phosphate API) Substitution at the Purine 2-Position

Fludarabine Phosphate EP Impurity F differs from the fludarabine phosphate active pharmaceutical ingredient (API) by a single atomic substitution at the purine 2-position: an ethoxy (–OCH₂CH₃) group replaces the fluorine atom present in the API. This substitution increases the molecular formula from C₁₀H₁₃FN₅O₇P to C₁₂H₁₈N₅O₈P and the molecular weight from 365.21 g/mol to 391.27 g/mol, a mass difference of +26.06 Da. [1]

Pharmaceutical impurity profiling Nucleoside phosphonate analogs Pharmacopoeial reference standards

Regulatory Impurity Specification: EP-Mandated Limit for the 2-Ethoxyphosphate Analog (Impurity F) in Fludarabine Phosphate Drug Substance

The commercial specification for fludarabine phosphate active pharmaceutical ingredient explicitly lists the 2-ethoxyphosphate analog (synonymous with Impurity F) with an individual impurity limit of ≤0.2% w/w. This places Impurity F at a defined reporting and identification threshold that is twice the generic unspecified impurity limit of ≤0.10% applied to other individual impurities in the USP monograph. [1][2]

Pharmacopoeial impurity limits ICH Q3A compliance Fludarabine phosphate quality control

Certified Reference Standard Purity: HPLC Purity Specification of Fludarabine Phosphate EP Impurity F (CAS 159002-28-5)

Commercially available Fludarabine Phosphate EP Impurity F is certified at >95% purity by HPLC (with some suppliers offering >98% purity). This purity level meets or exceeds the threshold for use as an analytical reference standard in HPLC method validation, where a minimum purity of 95% is typically required for related substances testing under ICH Q2(R1) guidelines.

Reference standard certification HPLC purity analysis Analytical method validation

Chromatographic Differentiation: 2-Ethoxy (Impurity F) vs. 2-Methoxy (EP Impurity J) Substitution and HPLC Peak Resolution

EP Impurity F (2-ethoxy) and EP Impurity J (2-methoxy) are both purine 2-alkoxy substituent analogs of fludarabine phosphate, differing only by a single methylene (–CH₂–) unit in the alkoxy side chain. Impurity F has molecular formula C₁₂H₁₈N₅O₈P (MW 391.27) while Impurity J has C₁₁H₁₆N₅O₈P (MW 377.25), yielding a mass difference of 14.02 Da. This mass difference enables baseline chromatographic separation under standard reversed-phase HPLC conditions used in the EP fludarabine phosphate monograph related substances test. [1][2]

HPLC impurity separation Relative retention time EP Impurity J comparison

Procurement-Guided Application Scenarios for 2-Ethoxy-9-(5-O-phosphono-beta-D-arabinofuranosyl)-9H-purin-6-amine (CAS 159002-28-5) in Regulated Pharmaceutical Development and Manufacturing


Analytical Method Development and Validation (AMV) for Fludarabine Phosphate ANDA Submissions

During the development and validation of HPLC related substances methods for fludarabine phosphate ANDA filings, EP Impurity F must be used as the certified reference standard for system suitability testing, linearity, accuracy, and specificity determination. The EP monograph explicitly identifies Impurity F (CAS 159002-28-5) as a specified impurity, and ICH Q2(R1) requires that each specified impurity be individually resolved and quantified using its authentic reference standard. Substitution with Impurity J or any other compound would fail the specificity criterion because the retention time and UV spectrum would not match the designated EP Impurity F peak. [1][2]

Quality Control Batch Release Testing of Fludarabine Phosphate Drug Substance

For commercial batch release of fludarabine phosphate API, the 2-ethoxyphosphate analog (Impurity F) must be quantified against a certified reference standard of CAS 159002-28-5 and reported against the specification limit of ≤0.2% w/w. The USP and EP monographs require that any impurity present at or above the identification threshold (0.10% for a maximum daily dose of ≤2 g/day per ICH Q3A) be structurally identified and individually controlled. Use of non-certified or incorrect impurity standards would invalidate the Certificate of Analysis (CoA) and may result in regulatory action. [3]

Process Impurity Fate and Purge Studies During Fludarabine Phosphate Manufacturing

During manufacturing process development and optimization, Impurity F may arise as a process-related byproduct from defluorination and subsequent ethoxylation side reactions during fludarabine synthesis. Spiking and fate studies using authentic Impurity F reference standard (CAS 159002-28-5, purity >95%) are required to demonstrate that the purification process adequately controls this impurity below the ≤0.2% specification limit. The molecular weight difference of +26.06 Da relative to the API allows LC-MS tracking of Impurity F clearance across unit operations. [1][4]

Pharmacopoeial Reference Standard Procurement for Multi-Compendial Compliance

Laboratories supporting fludarabine phosphate testing for multiple regulatory markets (EP, USP, JP) must procure and qualify CAS 159002-28-5 as the EP Impurity F reference standard. While the USP monograph may use different nomenclature, the EP designation of Impurity F as the 2-ethoxy analog is pharmacopoeially definitive. The SynZeal and Veeprho reference standards are supplied with full characterization data compliant with ISO 17034 and can be further traceable against EP or USP pharmacopoeial standards upon request, ensuring seamless integration into multi-compendial QC workflows. [2]

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